molecular formula C10H8Cl2O B1325476 Cyclopropyl 2,3-dichlorophenyl ketone CAS No. 898790-26-6

Cyclopropyl 2,3-dichlorophenyl ketone

Cat. No. B1325476
M. Wt: 215.07 g/mol
InChI Key: TXZCLSUZVKZDMZ-UHFFFAOYSA-N
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Description

Cyclopropyl 2,3-dichlorophenyl ketone (CDCPK) is an organic compound that belongs to the family of haloketones. It has a molecular formula of C10H8Cl2O and a molecular weight of 215.076 g/mol .


Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. One such method involves the use of organoaluminum reagents, which activate the carbonyl group of the cyclopropyl ketone through coordination of the oxygen atom to the aluminum . Another method involves the nickel-catalyzed [3+2] cycloaddition between the title compounds .


Molecular Structure Analysis

The molecular structure of Cyclopropyl 2,3-dichlorophenyl ketone consists of a cyclopropyl group attached to a 2,3-dichlorophenyl group via a ketone functional group . The molecular formula is C10H8Cl2O .


Chemical Reactions Analysis

Cyclopropyl ketones can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with alkynes, catalyzed by Nickel/Dimethylaluminum Chloride . They can also undergo dimerization and crossed reactions with enones to afford densely functionalized cyclopentane products .


Physical And Chemical Properties Analysis

Cyclopropyl 2,3-dichlorophenyl ketone is a yellowish crystalline compound. It has a molecular weight of 215.07 g/mol.

Scientific Research Applications

Organocatalytic Cloke-Wilson Rearrangement

  • Cyclopropyl ketones, including Cyclopropyl 2,3-dichlorophenyl ketone, can undergo Cloke-Wilson rearrangement to form 2,3-dihydrofurans, which is useful in organic synthesis. This process is catalyzed by 1,4-diazabicyclo[2.2.2]octane and shows high yields and regioselectivity (Zhang et al., 2017).

Nickel-Catalyzed Cycloaddition

  • Cyclopropyl phenyl ketone, a related compound, can undergo oxidative addition with nickel catalysts to form nickeladihydropyran. This intermediate is key in nickel-catalyzed cycloaddition for producing cyclopentane compounds (Ogoshi et al., 2006).

Synthesis of Insecticide Intermediates

  • Cyclopropyl ketones can be used in the synthesis of intermediates for insecticides like flucycloxuron (Xue-yan, 2011).

Photocatalysis in Organic Synthesis

  • Aryl cyclopropyl ketones, through photocatalysis, can react with olefins to produce substituted cyclopentane rings. This process involves a one-electron reduction of the ketone (Lu et al., 2011).

Gold(I)-Catalyzed Asymmetric Cycloaddition

  • Optically active cyclopropyl ketones can be obtained via kinetic resolution under the catalysis of chiral gold(I) species. This method is significant for the production of cyclopropyl ketones with specific optical properties (Zhang & Zhang, 2012).

Synthesis of Isoxazoles

  • Cyclopropyl ketones can serve as precursors for the synthesis of functionalized isoxazoles, which are important in various chemical reactions (Singh et al., 1999).

Safety And Hazards

Cyclopropyl 2,3-dichlorophenyl ketone is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

cyclopropyl-(2,3-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZCLSUZVKZDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642506
Record name Cyclopropyl(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2,3-dichlorophenyl ketone

CAS RN

898790-26-6
Record name Methanone, cyclopropyl(2,3-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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